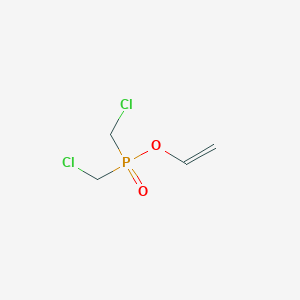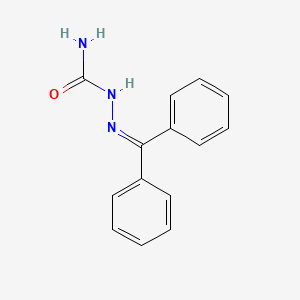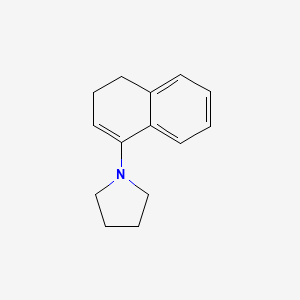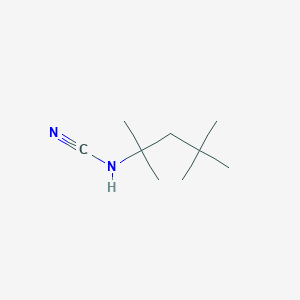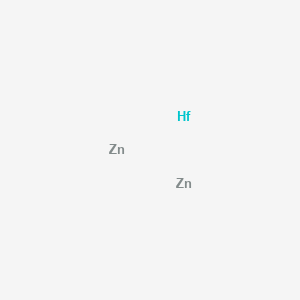
Triethylsilylhydroselenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylsilaneselenol is an organosilicon compound with the chemical formula (C₂H₅)₃SiSeH It is a trialkylsilane derivative where selenium replaces one of the hydrogen atoms in the silane group
準備方法
Synthetic Routes and Reaction Conditions
Triethylsilaneselenol can be synthesized through the reaction of triethylsilane with selenium compounds under controlled conditions. One common method involves the reaction of triethylsilane with selenium dioxide (SeO₂) in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of triethylsilaneselenol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Triethylsilaneselenol undergoes various chemical reactions, including:
Oxidation: The selenium atom in triethylsilaneselenol can be oxidized to form selenoxides or selenones.
Reduction: The compound can act as a reducing agent, particularly in the reduction of metal ions or organic compounds.
Substitution: The selenium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides (R₃SiSeO) and selenones (R₃SiSeO₂).
Reduction: Reduced metal complexes or organic compounds.
Substitution: Various organosilicon compounds with different functional groups replacing selenium.
科学的研究の応用
Chemistry
Triethylsilaneselenol is used as a reagent in organic synthesis, particularly in the formation of selenoethers and selenoesters. It is also employed in the synthesis of complex organosilicon compounds and as a precursor for selenide materials.
Biology
In biological research, triethylsilaneselenol is studied for its potential antioxidant properties and its ability to interact with biological molecules. It is used in the development of selenium-containing drugs and supplements.
Medicine
The compound’s antioxidant properties make it a candidate for therapeutic applications, particularly in the treatment of diseases associated with oxidative stress. It is also explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry
Triethylsilaneselenol is used in the production of advanced materials, including semiconductors and photovoltaic cells. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.
作用機序
The mechanism of action of triethylsilaneselenol involves its interaction with various molecular targets, including enzymes and cellular components. The selenium atom in the compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an antioxidant and in cancer therapy, where it can selectively induce apoptosis in cancer cells by disrupting their redox balance.
類似化合物との比較
Similar Compounds
Triethylsilane: Similar in structure but lacks the selenium atom, making it less reactive in redox reactions.
Triethylsilanethiol: Contains sulfur instead of selenium, with different reactivity and applications.
Triethylsilaneoxide: An oxidized form of triethylsilane, used in different chemical reactions.
Uniqueness
Triethylsilaneselenol’s uniqueness lies in its selenium content, which imparts distinct chemical and biological properties. The selenium atom enhances its reactivity in redox reactions, making it valuable in applications where oxidative and reductive properties are crucial. Its potential therapeutic applications also set it apart from other similar compounds.
特性
分子式 |
C6H15SeSi |
|---|---|
分子量 |
194.24 g/mol |
InChI |
InChI=1S/C6H15SeSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 |
InChIキー |
SNMAEIRMFOVPNB-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)[Se] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


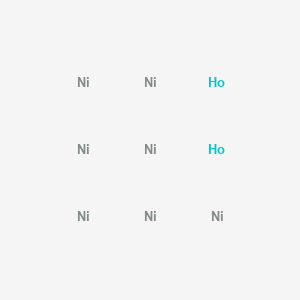
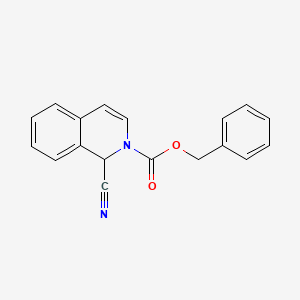
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)

